2-Mercaptobenzo[d]oxazole-4-carbonitrile
Description
Structural Classification and Heterocyclic Context of Benzoxazole (B165842) Derivatives
2-Mercaptobenzo[d]oxazole-4-carbonitrile belongs to the benzoxazole class of compounds. Heterocyclic compounds are a major category of organic molecules characterized by a ring structure containing at least one atom that is not carbon. msesupplies.comopenaccessjournals.com Benzoxazole is specifically a bicyclic heteroaromatic compound, which means it consists of two fused rings: a benzene (B151609) ring and an oxazole (B20620) ring. globalresearchonline.netresearchgate.net The oxazole ring is a five-membered ring containing both an oxygen and a nitrogen atom. globalresearchonline.net This aromatic nature confers relative stability to the core structure, while the heteroatoms provide reactive sites for further chemical modification or functionalization. globalresearchonline.netresearchgate.net
The benzoxazole framework is considered a "vital pharmacophore," a privileged structure in medicinal chemistry, due to its prevalence in molecules that exhibit a wide array of biological activities. researchgate.netdntb.gov.ua
Strategic Importance of Fused Benzoxazole Systems in Molecular Design
The fusion of the benzene and oxazole rings creates a rigid, planar scaffold that is highly valuable in molecular design. This structural rigidity can be advantageous in drug development, as it reduces the conformational flexibility of a molecule, potentially leading to higher binding affinity and selectivity for a specific biological target, such as an enzyme or receptor. researchgate.net
Benzoxazole derivatives have been extensively investigated and are known to possess a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. wisdomlib.orgnih.govnih.gov This wide range of biological effects makes the benzoxazole system a key building block for the synthesis of new therapeutic agents. nih.govrsc.org Its utility extends to materials science, where the electronic properties of the fused ring system are explored for applications in organic light-emitting diodes (OLEDs). numberanalytics.comsmolecule.com
Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H4N2OS |
| Molecular Weight | 176.20 g/mol |
| CAS Number | 1372188-33-4 |
| Core Structure | Benzoxazole |
Significance of Mercapto and Carbonitrile Functionalities for Synthetic Versatility
The synthetic potential of this compound is significantly enhanced by its two key functional groups: the mercapto (-SH, or thiol) group at position 2 and the carbonitrile (-C≡N, or cyano) group at position 4.
The mercapto group is a versatile functional handle in organic synthesis. nih.gov Thiols are nucleophilic and can readily react with various electrophiles, allowing for the straightforward introduction of diverse substituents at the 2-position of the benzoxazole ring. researchgate.net This reactivity is crucial for creating libraries of related compounds to explore structure-activity relationships (SAR) in drug discovery. nih.govnih.gov The carbon-sulfur bond is fundamental in organic synthesis and is found in numerous natural products and pharmaceuticals. nih.gov
The carbonitrile group is one of the most versatile functionalities in organic chemistry. researchgate.net It is strongly electron-withdrawing and can be transformed into a wide range of other functional groups, including amines, carboxylic acids, amides, and ketones. nih.gov This ability to serve as a synthetic precursor greatly expands the molecular diversity that can be accessed from a single starting material. researchgate.net The presence of the nitrile group makes the compound a valuable building block for constructing more complex carbo- and heterocyclic systems. smolecule.comnih.gov
Synthetic Utility of Functional Groups
| Functional Group | Position | Key Synthetic Roles |
|---|---|---|
| Mercapto (-SH) | 2 | Nucleophilic site for alkylation, arylation, and other coupling reactions. researchgate.net |
| Carbonitrile (-C≡N) | 4 | Can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions. nih.gov |
Overview of Current Research Challenges and Emerging Opportunities in Heterocyclic Chemistry
The field of heterocyclic chemistry, while mature, continues to evolve with new challenges and opportunities. numberanalytics.comnumberanalytics.com A primary challenge is the development of more efficient, sustainable, and atom-economical synthetic methods. numberanalytics.com Traditional multi-step syntheses often generate significant waste and require harsh reaction conditions. numberanalytics.com Addressing this involves the use of novel catalytic systems, such as transition metal catalysts and organocatalysts, as well as innovative techniques like flow chemistry and microwave-assisted synthesis. numberanalytics.commdpi.com
Another challenge lies in the synthesis and characterization of increasingly complex heterocyclic molecules. numberanalytics.com As drug targets become more sophisticated, the molecules designed to interact with them must also possess greater structural complexity. rsc.org
Emerging opportunities in the field are vast and interdisciplinary. numberanalytics.com
Materials Science : Heterocyclic compounds are being explored for their use in advanced materials, including organic semiconductors, solar cells, and conducting polymers, leveraging their unique electronic and photophysical properties. msesupplies.com
Computational Chemistry : The integration of artificial intelligence and machine learning is revolutionizing the design of new synthetic pathways and the prediction of molecular properties, accelerating the discovery process. numberanalytics.com
Drug Discovery : Advances in understanding structure-activity relationships and the use of computational tools are enabling the rational design of highly potent and selective heterocyclic drug candidates for a multitude of diseases. nih.gov
Sustainable Chemistry : There is a growing emphasis on using green solvents and developing catalytic cycles that minimize environmental impact, a key driver for future innovation in the synthesis of heterocycles. numberanalytics.com
The study of molecules like this compound is situated at the forefront of these trends, offering a platform to develop novel synthetic methodologies and explore new applications in medicine and technology. openaccessjournals.com
Structure
3D Structure
Properties
Molecular Formula |
C8H4N2OS |
|---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
2-sulfanylidene-3H-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C8H4N2OS/c9-4-5-2-1-3-6-7(5)10-8(12)11-6/h1-3H,(H,10,12) |
InChI Key |
PESDSBCOFWKBHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=S)N2)C#N |
Origin of Product |
United States |
Synthetic Strategies for 2 Mercaptobenzo D Oxazole 4 Carbonitrile and Its Analogues
Modular Synthesis of the Benzo[d]oxazole Core
The formation of the benzoxazole (B165842) ring is a fundamental step in the synthesis of these compounds. Various cyclization reactions have been developed to efficiently construct this heterocyclic system.
Cyclization Reactions for Benzoxazole Ring Formation
The synthesis of the benzoxazole core can be achieved through several cyclization strategies, often starting from ortho-substituted anilines. A prevalent method involves the condensation of 2-aminophenols with various reagents. chemicalbook.com For instance, the reaction of 2-aminophenols with aldehydes, carboxylic acids, acyl chlorides, or β-diketones under different catalytic conditions can yield the benzoxazole ring. nih.govacs.org
Transition metal-catalyzed reactions have emerged as powerful tools for benzoxazole synthesis. Copper-catalyzed intramolecular C-H functionalization/C-O bond formation of anilides provides an efficient route to functionalized benzoxazoles. acs.orgnih.gov This method often utilizes air as a green oxidant. acs.orgnih.gov Palladium catalysis has also been employed in the synthesis of benzoxazoles through C-H activation. acs.org
Other notable methods include the reaction of ortho-substituted anilines with functionalized orthoesters, which allows for the creation of diverse benzoxazole derivatives. organic-chemistry.org Additionally, a one-pot domino acylation and annulation reaction of 2-bromoanilines with acyl chlorides, catalyzed by copper, offers a complementary approach that avoids the use of 2-aminophenol precursors. organic-chemistry.org The cyclization of 2-aminophenols with β-diketones, facilitated by a combination of a Brønsted acid and copper iodide, is another effective strategy. acs.org
A summary of various cyclization reactions for benzoxazole ring formation is presented in the table below.
| Starting Materials | Reagents/Catalysts | Key Features |
| 2-Aminophenols and Aldehydes | Samarium triflate | Green and efficient, aqueous medium. organic-chemistry.org |
| Anilides | Copper(II) catalyst, Air | Regioselective C-H functionalization/C-O bond formation. acs.orgnih.gov |
| 2-Bromoanilines and Acyl chlorides | Cs2CO3, CuI, 1,10-phenanthroline | One-pot domino acylation-annulation. organic-chemistry.org |
| 2-Aminophenols and β-Diketones | Brønsted acid and CuI | Tolerates various substituents. acs.org |
| Tertiary amides and 2-Aminophenols | Triflic anhydride (Tf2O), 2-Fluoropyridine | Cascade reaction involving amide activation. nih.govmdpi.com |
| o-Nitrophenols and Benzaldehydes | Sulfur, DABCO | Reductive coupling/annulation. organic-chemistry.org |
Regioselective Functionalization of the Benzoxazole Skeleton
Once the benzoxazole core is formed, its regioselective functionalization is crucial for introducing specific substituents, such as the cyano group at the 4-position. Transition metal-catalyzed C-H functionalization has become a powerful strategy for the direct and selective modification of the benzoxazole skeleton. acs.org
Copper-catalyzed regioselective C-H functionalization/C-O bond formation can be directed by substituents on the aniline precursor. acs.orgacs.org For example, a directing group at the meta position of an anilide can lead to the selective formation of 7-substituted benzoxazoles. acs.orgacs.org Palladium-catalyzed C-H activation has also been explored for the functionalization of the benzoxazole ring. nitrkl.ac.in
The direct C-H bond arylation of benzoxazoles with aryl chlorides, catalyzed by a well-defined NHC-Pd(II)-Im complex, allows for the introduction of aryl groups at the 2-position. organic-chemistry.org While much of the focus has been on functionalization at the 2-position, methods for modifying the fused benzene (B151609) ring are also being developed. nitrkl.ac.in For instance, iron(III)-mediated halogenation of amidophenols can lead to site-selective chlorination at the C5 and C7 positions of the resulting benzoxazole. researchgate.net The development of methods for regioselective functionalization at the C4 position is a key challenge in the synthesis of 2-Mercaptobenzo[d]oxazole-4-carbonitrile.
Installation and Transformation of the 2-Mercapto Moiety
The introduction of the 2-mercapto group is a critical step, followed by potential functionalization of the sulfur atom.
Precursor Synthesis of 2-Mercaptobenzoxazole (e.g., from o-aminophenol and carbon disulfide)
The classic and widely used method for the synthesis of 2-mercaptobenzoxazole involves the reaction of o-aminophenol with carbon disulfide. nih.govhumanjournals.com This reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a solvent like ethanol. humanjournals.comorgsyn.org The process involves the formation of a dithiocarbamate intermediate, which then cyclizes to form the 2-mercaptobenzoxazole. google.com
Alternative reagents to carbon disulfide have also been explored. For instance, alkali metal alkylxanthates can be reacted with o-aminophenol to yield 2-mercaptobenzoxazoles. google.comgoogle.com Another approach involves the use of potassium ethyl xanthate. nih.gov More recently, metal-free C-H mercaptalization strategies have been developed, using reagents like 1,3-propanedithiol in the presence of a base. nih.gov
A summary of precursors and reagents for the synthesis of 2-mercaptobenzoxazole is provided in the table below.
| Precursor | Reagent | Conditions |
| o-Aminophenol | Carbon disulfide, Potassium hydroxide | Reflux in ethanol. humanjournals.comorgsyn.org |
| o-Aminophenol | Alkali metal alkylxanthates | Base-mediated reaction. google.comgoogle.com |
| Benzoxazole | Sulfur, Potassium tert-butoxide | C-H functionalization. nih.gov |
| Benzoxazole | 1,3-Propanedithiol, Potassium hydroxide | Metal-free C-H mercaptalization. nih.gov |
Thiol-Thione Tautomerism and its Chemical Implications
2-Mercaptobenzoxazole exists in a tautomeric equilibrium between the thiol and thione forms. researchgate.net The position of this equilibrium is influenced by factors such as the solvent polarity and the state (solution or solid). In polar solvents, the thione form is generally favored, while in nonpolar solvents, the thiol form can be more predominant. cdnsciencepub.comcdnsciencepub.com
This tautomerism has significant chemical implications. The presence of both tautomers means that the molecule can react as either a thiol or a thione, depending on the reaction conditions and the nature of the electrophile or nucleophile. The thione form possesses an amide-like character, while the thiol form has an aromatic character. scispace.com Understanding this equilibrium is crucial for predicting the reactivity and for designing subsequent functionalization reactions. For example, S-functionalization reactions will proceed via the thiol tautomer, while N-functionalization might be influenced by the thione form.
S-Functionalization Reactions: Alkylation and Acylation Strategies
The sulfur atom of the 2-mercapto group is a nucleophilic center that can be readily functionalized through alkylation and acylation reactions. These reactions typically proceed via the thiol tautomer.
Alkylation: S-alkylation is a common strategy to introduce various alkyl groups onto the sulfur atom. This is usually achieved by reacting the 2-mercaptobenzoxazole with an alkyl halide in the presence of a base. humanjournals.com For example, treatment with ethyl chloroacetate in the presence of a base leads to the formation of the corresponding S-substituted ester. humanjournals.com
Acylation: S-acylation involves the reaction of 2-mercaptobenzoxazole with an acylating agent, such as an acyl chloride or an acid anhydride, to form a thioester. These reactions are also typically carried out in the presence of a base to deprotonate the thiol and increase its nucleophilicity.
These S-functionalization reactions are essential for creating a diverse library of 2-mercaptobenzoxazole analogues with modified properties and potential applications.
Introduction of the 4-Carbonitrile Group
The incorporation of a carbonitrile (cyano) group onto the C4 position of the benzoxazole ring is a critical transformation that can be achieved through several distinct synthetic routes. These methods include direct cyanation of a pre-formed benzoxazole scaffold, radical-mediated processes, and the chemical conversion of other functional groups into the desired nitrile.
Direct Cyanation Approaches on Benzoxazole Scaffolds
Direct cyanation involves the introduction of a cyano group onto the benzoxazole core, typically through the substitution of a leaving group, such as a halogen, or via direct C-H bond functionalization. Transition-metal catalysis, particularly with palladium, is a cornerstone of this approach. For instance, (hetero)aryl halides and triflates can undergo efficient cyanation at low temperatures (room temperature to 40 °C) using palladium catalysts. acs.orgmit.edu This method is compatible with a wide array of functional groups and has been successfully applied to various heterocyclic systems, including benzoxazoles. acs.orgmit.edu
Modern advancements have also introduced photoredox catalysis for the direct C–H cyanation of arenes, which could be applicable to benzoxazole systems. nih.gov This technique employs an acridinium photoredox catalyst and a cyanide source under an aerobic atmosphere at room temperature, offering a metal-free alternative. nih.gov Electrochemical methods provide another avenue for direct C-H cyanation, utilizing acetonitrile as an effective and non-toxic cyanation reagent under catalyst-free conditions. rsc.org
Table 1: Comparison of Catalytic Systems for Direct Cyanation of (Hetero)aryl Halides
| Catalyst System | Cyanide Source | Typical Conditions | Advantages |
|---|---|---|---|
| Palladium/Phosphine Ligand | KCN, Zn(CN)₂, K₄[Fe(CN)₆] | Aqueous media, rt - 40 °C | Mild conditions, broad scope, low catalyst loading acs.orgresearchgate.net |
| Acridinium Photoredox Catalyst | Trimethylsilyl cyanide | Aerobic, room temperature | Metal-free, mild conditions nih.gov |
Radical Coupling Methodologies for Carbonitrile Formation
Radical-based methods offer a powerful alternative for installing a carbonitrile group. These reactions often proceed under mild conditions and can tolerate a variety of functional groups. Dual photoredox and nickel catalysis has emerged as a benign method for the cyanation of aryl halides. chinesechemsoc.org This process avoids the common issue of catalyst poisoning by cyanide, which can hamper traditional transition-metal-catalyzed reactions. chinesechemsoc.org The mechanism involves single-electron transfer steps that facilitate the challenging oxidative addition and reductive elimination phases of the catalytic cycle.
Electrochemical reactions can also be designed to proceed through radical intermediates. For example, a direct electrochemical redox reaction involving radical cross-coupling has been developed for the synthesis of complex heterocycles, where acetonitrile can act as a carbon source via C-C bond cleavage. researchgate.net Such strategies highlight the potential for radical-mediated C-H functionalization to form the required C-CN bond on a benzoxazole precursor.
Transformation of Precursor Functional Groups (e.g., carboxylic acids, amides to nitriles)
A well-established and reliable strategy for nitrile synthesis is the conversion from other functional groups already present on the benzoxazole ring. Primary amides are readily dehydrated to form nitriles using a range of reagents. libretexts.orglibretexts.org Thionyl chloride (SOCl₂) is a classic choice, though other dehydrating agents such as phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) are also effective. libretexts.orglibretexts.org
This transformation would involve first synthesizing a 2-mercaptobenzoxazole-4-carboxamide intermediate, which is then subjected to dehydration. Similarly, a 2-mercaptobenzoxazole-4-carbaldehyde could be converted to the nitrile through its aldoxime intermediate, followed by dehydration. organic-chemistry.org The use of inorganic reagents like hydroxylamine followed by dehydration with reagents such as sulfuryl fluoride (SO₂F₂) offers a transition-metal-free, one-pot method to convert aldehydes to nitriles. organic-chemistry.org
Table 2: Common Reagents for the Dehydration of Primary Amides to Nitriles
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux in inert solvent | Common and effective libretexts.orglibretexts.org |
| Phosphorus Pentoxide (P₂O₅) | Heating | Powerful dehydrating agent libretexts.org |
| Phosphorus Oxychloride (POCl₃) | Pyridine, reflux | Often used with a base libretexts.org |
Convergent and Multi-Component Synthetic Pathways towards the Target Compound
To enhance synthetic efficiency, convergent and multi-component strategies are highly desirable. These approaches aim to construct the target molecule from complex fragments or multiple simple starting materials in a single step, minimizing the number of synthetic operations and purification steps.
Design of Efficient Reaction Sequences
A convergent synthesis for this compound would ideally involve the coupling of two key fragments. A logical approach would start with a pre-functionalized benzene ring, such as 2-amino-3-hydroxybenzonitrile. This key intermediate contains the necessary amino, hydroxyl, and nitrile groups in the correct orientation. The benzoxazole ring could then be formed in a final step.
The 2-mercapto group is typically introduced by cyclization of an ortho-aminophenol with a source of thiocarbonyl, such as carbon disulfide (CS₂) or sodium N,N-diethyldithiocarbamate. mdpi.com Therefore, an efficient sequence would be the reaction of 2-amino-3-hydroxybenzonitrile with carbon disulfide in the presence of a base like sodium hydroxide to directly form the target compound. This approach consolidates the formation of the heterocyclic ring and the installation of the 2-mercapto group into a single, efficient step.
Multi-component reactions (MCRs) offer an even more streamlined approach. A novel one-pot, three-component synthesis of benzoxazole derivatives has been reported using catechols, ammonium acetate (as the nitrogen source), and various aldehydes. acs.org Adapting this principle, one could envision a reaction between 3-cyanocatechol, a nitrogen source, and a thiocarbonyl source to assemble the core structure, although this would require significant methodological development.
Novel Catalytic Systems in Benzoxazole and Carbonitrile Synthesis
The development of novel catalysts is crucial for both the formation of the benzoxazole ring and the introduction of the carbonitrile group under mild and efficient conditions.
For Benzoxazole Synthesis: A wide range of catalytic systems have been developed to facilitate the condensation of ortho-aminophenols with aldehydes, carboxylic acids, or alcohols. nih.gov These include:
Fe(III)-salen complexes: These act as efficient, mild catalysts for the one-pot synthesis of benzoxazoles from catechols, ammonium acetate, and aldehydes. acs.org
Ruthenium complexes: Heterogeneous ruthenium catalysts have been used for the synthesis of benzoxazoles from primary alcohols and 2-aminophenol via an acceptorless dehydrogenative coupling reaction. acs.org
Nanocatalysts: Materials like copper(II) ferrite nanoparticles and magnetic nanomaterial-supported ionic liquids offer high efficiency, easy separation, and recyclability, aligning with the principles of green chemistry. ijpbs.comnih.gov
Ionic Liquids: Brønsted acidic ionic liquids have been employed as reusable, heterogeneous catalysts for benzoxazole synthesis under solvent-free conditions. nih.gov
For Carbonitrile Synthesis: As previously discussed, modern catalysis has transformed cyanation reactions:
Palladium Catalysis: Advanced palladium precatalyst systems enable the cyanation of (hetero)aryl halides at room temperature in aqueous media. acs.orgmit.edu
Nickel Catalysis: The use of nickel catalysts allows for the cyanation of aryl halides with less toxic and more cost-effective cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.net Dual photoredox-nickel systems further expand the scope and mildness of these transformations. chinesechemsoc.org
Table 3: Selected Novel Catalysts in Benzoxazole and Nitrile Synthesis
| Reaction Type | Catalyst | Key Features |
|---|---|---|
| Benzoxazole Formation | Fe(III)-salen complex | One-pot, multi-component synthesis from catechols acs.org |
| Benzoxazole Formation | Ruthenium/PFMNPs | Heterogeneous, acceptorless dehydrogenative coupling acs.org |
| Benzoxazole Formation | LAIL@MNP | Magnetic, recyclable, solvent-free sonication nih.gov |
| Nitrile Formation (Cyanation) | Palladium/Phosphine Ligand | Low temperature, aqueous media, broad scope acs.org |
Continuous Flow Synthesis Adaptations for Related Heterocycles
The translation of traditional batch synthesis protocols to continuous flow chemistry represents a significant advancement in the manufacturing of complex heterocyclic compounds, including derivatives of the benzoxazole family. This paradigm shift offers enhanced control over reaction parameters, improved safety profiles, and greater scalability. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and methodologies can be extrapolated from successful flow syntheses of structurally related benzoxazoles, oxazoles, and other sulfur-containing heterocycles.
Continuous flow technology provides precise control over temperature and reaction time, which is particularly advantageous when dealing with unstable intermediates, a common feature in heterocyclic synthesis. acs.orgacs.org The rapid mixing and superior heat transfer capabilities of microreactors can lead to higher yields and purities compared to conventional batch methods. bohrium.comnih.gov Furthermore, the integration of solid-supported reagents and catalysts into flow systems can streamline purification processes, making it a highly efficient platform for multistep syntheses. durham.ac.uk
One notable example is the development of an efficient and scalable continuous flow process for transforming 3-halo-N-acyl anilines into highly functionalized benzoxazoles. acs.orgcam.ac.uk This process involves a base-mediated deprotonation, ortho-lithiation, and subsequent intramolecular cyclization. The use of a continuous flow reactor was critical for managing the unstable lithiated benzoxazole intermediates, allowing for immediate in-line quenching to minimize byproduct formation. acs.orgacs.org This methodology demonstrates the potential for generating diverse benzoxazole products by varying the electrophilic quench, a strategy that could conceivably be adapted for the introduction of a nitrile group at the 4-position of the benzoxazole core.
The adaptation of these flow methodologies for the synthesis of 2-mercaptobenzoxazole derivatives would involve incorporating a sulfur-containing reagent into the reaction sequence. The synthesis of sulfur-containing adducts from thiols has been successfully demonstrated in continuous flow systems. mdpi.com For instance, a continuous-flow synthesis of cyclopropyl carbaldehydes and ketones has been developed using aryl thiols. mdpi.com This indicates the feasibility of handling thiol-containing compounds in flow reactors, which could be applied to the introduction of the 2-mercapto group onto the benzoxazole scaffold.
The successful continuous flow synthesis of related heterocyclic systems provides a strong foundation for the development of a process for this compound. Key considerations for such an adaptation would include the selection of appropriate solvents to maintain solubility of all reactants and intermediates, the optimization of residence times and temperatures for each reaction step, and the potential use of immobilized reagents or scavengers to facilitate purification.
The following table summarizes key parameters from published continuous flow syntheses of related heterocyclic compounds, illustrating the conditions that could be adapted for the target molecule.
| Heterocycle Type | Starting Materials | Key Reaction Steps | Reactor Type | Temperature | Residence Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Functionalized Benzoxazoles | 3-halo-N-acyl anilines | ortho-lithiation, intramolecular cyclization, electrophilic quench | Microreactor | -40 °C to -20 °C | Not specified | High | acs.org |
| 4,5-Disubstituted Oxazoles | Ethyl isocyanoacetate, Acyl chlorides | Base-catalyzed intramolecular cyclization using a solid-supported base | Mesofluidic flow reactor with packed cartridge | 85 °C (for some substrates) | 20-30 min | >80% | durham.ac.uk |
| Arylthio-Cyclopropyl Carbonyls | 2-hydroxycyclobutanones, Aryl thiols | Acid-catalyzed reaction using reusable Amberlyst-35 | Packed bed reactor | Not specified | Not specified | Good-Excellent | mdpi.com |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of organic molecules. For 2-Mercaptobenzo[d]oxazole-4-carbonitrile, a combination of one-dimensional and two-dimensional NMR techniques would provide unambiguous confirmation of its atomic connectivity and chemical environment. The molecule exists in a tautomeric equilibrium between the thiol form (containing an S-H group) and the thione form (containing N-H and C=S groups). In solution and the solid state, related compounds like 2-mercaptobenzothiazole predominantly exist in the thione form, and it is expected that this compound behaves similarly. wikipedia.org The following analysis assumes the thione tautomer is dominant.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the benzene (B151609) ring and one proton attached to the nitrogen atom. The electron-withdrawing nature of the nitrile group (-C≡N) at the C4 position would significantly influence the chemical shifts of the adjacent protons, moving them downfield.
Aromatic Region: Three distinct signals are predicted for the protons at positions C5, C6, and C7.
The proton at C5 would likely appear as a doublet of doublets, coupled to both H6 and H7 (though the long-range coupling to H7 might be small).
The proton at C6 is expected to be a triplet or a doublet of doublets, coupled to H5 and H7.
The proton at C7 should appear as a doublet of doublets, coupled to H6 and H5.
N-H Proton: A broad singlet corresponding to the N-H proton is anticipated, typically in the downfield region. Its chemical shift can be concentration-dependent and the signal may disappear upon D₂O exchange.
¹³C NMR: The carbon NMR spectrum would provide key information, with eight distinct signals anticipated for the eight carbon atoms in the molecule. The chemical shifts of the carbons in the benzoxazole (B165842) core are influenced by the fused oxazole (B20620) ring, the thione group, and the nitrile substituent. humanjournals.commdpi.com
C=S Carbon: The thione carbon (C2) is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm.
Nitrile Carbon: The carbon of the nitrile group (C≡N) would appear in a characteristic region around 115-120 ppm.
Aromatic and Heterocyclic Carbons: The remaining six carbons of the benzoxazole ring system (C3a, C4, C5, C6, C7, C7a) would produce signals in the aromatic region, generally between 110 and 155 ppm. The carbon directly attached to the nitrile group (C4) would be significantly affected.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of related structures. Actual experimental values may vary.
| Predicted ¹H NMR Data (in DMSO-d₆) | ||
|---|---|---|
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Ar-H (C5, C6, C7) | 7.5 - 8.5 | m (Multiplet) |
| N-H | ~12.0 - 14.0 | br s (Broad singlet) |
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
|---|---|
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=S (C2) | ~175 - 185 |
| C3a, C7a | ~130 - 155 |
| C4, C5, C6, C7 | ~110 - 140 |
| C≡N | ~115 - 120 |
To unambiguously assign the predicted signals, 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be used to establish the connectivity of the aromatic protons, showing correlations between H5-H6, H6-H7, and a weaker long-range correlation between H5-H7, confirming their positions on the benzene ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for C5, C6, and C7 by correlating them to their attached, and previously assigned, protons (H5, H6, H7).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. It would be used to piece together the entire molecular framework. Key expected correlations include:
Correlations from the aromatic protons (H5, H6, H7) to the nitrile carbon, confirming its position at C4.
Correlations from the aromatic protons to the quaternary carbons of the benzoxazole core (C3a, C4, C7a).
A correlation from the N-H proton to the C=S carbon (C2) and the C7a carbon, confirming the thione structure and the fusion of the rings.
For the title compound, this compound, there are no heteroatoms like fluorine that are commonly analyzed by specialized NMR. However, should fluorinated derivatives be synthesized (e.g., by introducing a -CF₃ group or fluorine atom onto the benzene ring), ¹⁹F NMR would become a critical characterization tool. It would provide distinct signals for each unique fluorine environment, and ¹⁹F-¹³C and ¹⁹F-¹H coupling constants would offer further structural insights.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov
The FT-IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups. The most informative regions would be the N-H and C≡N stretching region (>2200 cm⁻¹) and the fingerprint region (<1600 cm⁻¹), which contains the C=S and aromatic ring vibrations. researchgate.netnih.gov
Key expected absorption bands include:
N-H Stretch: A broad absorption band between 3200-3600 cm⁻¹ is characteristic of the N-H bond in the thione tautomer, with the broadening due to hydrogen bonding. researchgate.net
Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. libretexts.org
C≡N Stretch: A sharp, strong absorption band between 2220-2240 cm⁻¹ is a definitive indicator of the aromatic nitrile group. spectroscopyonline.com Its intensity and sharp nature make it a highly reliable diagnostic peak.
Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic benzene ring. libretexts.org
C=S Stretch: The carbon-sulfur double bond (thione) stretch is expected to appear in the region of 1050-1250 cm⁻¹. This band can sometimes be coupled with other vibrations, making it less distinct than a carbonyl (C=O) stretch. actachemscand.org
C-O Stretch: The C-O single bond stretch within the oxazole ring typically appears as a strong band in the 1000-1300 cm⁻¹ region. uc.edu
Table 2: Predicted FT-IR Absorption Frequencies for this compound Predicted data based on characteristic group frequencies. Actual experimental values may vary.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H stretch (H-bonded) | 3200 - 3600 | Medium, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C≡N stretch (Nitrile) | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C stretch | 1400 - 1600 | Medium to Strong |
| C=S stretch (Thione) | 1050 - 1250 | Medium |
| C-O stretch (Oxazole ring) | 1000 - 1300 | Strong |
Raman spectroscopy serves as a valuable complement to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations.
C≡N and C=S Vibrations: The nitrile and thione stretching vibrations are expected to be strong and easily identifiable in the Raman spectrum due to the significant change in polarizability during these vibrations.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum, providing a clear fingerprint of the aromatic system.
Complementary Information: Comparing the FT-IR and Raman spectra helps to confirm assignments, as some vibrations may be strong in one technique and weak or absent in the other, providing a more complete picture of the molecule's vibrational modes. researchgate.net Studies on related benzimidazole and benzoxazole structures have shown Raman spectroscopy to be effective in characterizing the ring structures and their interactions. acs.orgacs.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass-to-charge ratio (m/z) measurement, HRMS allows for the calculation of a molecular formula with a high degree of confidence. For this compound, this technique would be employed to confirm its expected molecular formula of C₈H₄N₂OS. The experimentally observed m/z value would be compared to the theoretical exact mass, with a minimal mass error (typically in the parts-per-million range) validating the proposed elemental makeup.
| Technique | Purpose | Expected Outcome |
| High-Resolution Mass Spectrometry (HRMS) | Determination of Elemental Composition | Confirmation of the molecular formula C₈H₄N₂OS by matching the experimental m/z value to the theoretical exact mass. |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture Elucidation
The three-dimensional arrangement of atoms and molecules in a crystalline solid is definitively mapped using single-crystal X-ray diffraction. This powerful analytical method provides precise data on bond lengths, bond angles, and intermolecular interactions, offering a detailed portrait of the molecule's solid-state conformation and packing. A successful crystallographic analysis of this compound would yield critical information, including the crystal system, space group, and unit cell dimensions. These parameters are fundamental to understanding the material's macroscopic properties, which are a direct consequence of its microscopic structure. The resulting crystal structure would reveal the planarity of the benzoxazole ring system and the orientation of the mercapto and carbonitrile functional groups.
| Parameter | Description |
| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles they form. |
| Intermolecular Interactions | Identification of non-covalent interactions such as hydrogen bonding or π-stacking that influence crystal packing. |
Electronic Absorption and Emission Spectroscopy for Optical Properties
Electronic absorption and emission (fluorescence) spectroscopy are employed to investigate the optical properties of a molecule, which are dictated by its electronic structure and how it interacts with light. UV-Visible absorption spectroscopy measures the wavelengths of light a molecule absorbs, providing insights into the electronic transitions occurring within the molecule. The resulting spectrum for this compound would show characteristic absorption maxima (λmax), which are indicative of its chromophoric system. Emission spectroscopy, on the other hand, characterizes the light emitted by the molecule after it has been excited to a higher electronic state. This provides information on the molecule's potential as a luminophore, including its emission maxima (λem) and quantum yield.
| Spectroscopic Technique | Property Measured | Information Gained |
| UV-Visible Absorption Spectroscopy | Wavelengths of light absorbed (λmax) | Details on electronic transitions and the conjugated system of the molecule. |
| Emission (Fluorescence) Spectroscopy | Wavelengths of light emitted (λem) | Information on the molecule's luminescent properties and potential for applications in materials science. |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Studies of Molecular Structure and Reactivity
Quantum chemical studies are fundamental to predicting the behavior of a molecule. These calculations solve the Schrödinger equation (or approximations of it) to determine the electronic structure and associated properties.
Density Functional Theory (DFT) for Electronic Properties and Geometries
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. A DFT study of 2-Mercaptobenzo[d]oxazole-4-carbonitrile would typically involve optimizing the molecular geometry to find the most stable three-dimensional structure. From this, various electronic properties can be calculated, such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. researchgate.netmdpi.comnih.gov Despite the utility of this method, specific DFT calculations detailing the electronic properties and optimized geometry of this compound have not been reported in the surveyed literature.
Ab Initio Methods in Prediction of Thermochemical and Spectroscopic Parameters
Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on fundamental physical constants without the use of empirical data. While often more computationally intensive than DFT, they can provide highly accurate predictions. These methods would be employed to calculate key thermochemical parameters for this compound, such as its heat of formation and Gibbs free energy. Furthermore, ab initio calculations can predict spectroscopic parameters, which are invaluable for interpreting experimental data. For instance, theoretical predictions of infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the structural confirmation of the synthesized compound. Currently, there are no published ab initio studies providing these specific parameters for this compound.
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable bonds can exist in various spatial arrangements known as conformations. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For this compound, this would likely focus on the rotation around the C-S bond of the mercapto group. By calculating the energy of the molecule at different dihedral angles, a potential energy surface (PES) can be constructed. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers to rotation. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. No specific conformational analyses or potential energy surface maps for this compound are available in the scientific literature.
Electron Density Analysis (e.g., Natural Bond Orbital (NBO) Analysis)
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and bonding within a molecule. researchgate.netnih.gov It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. nih.gov An NBO analysis of this compound would quantify the delocalization of electron density, for instance, from the lone pairs of the oxygen, nitrogen, and sulfur atoms into the pi-system of the aromatic rings. The stabilization energies associated with these delocalizations provide insight into the molecule's electronic stability and the nature of its intramolecular interactions. mdpi.com Such a detailed NBO analysis for this compound has not been found in published research.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.gov It partitions the space in a crystal among the constituent molecules, generating a unique surface for each. By mapping properties like the distance to the nearest nucleus inside and outside the surface, it becomes possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.govnih.gov This analysis provides a "fingerprint" plot that summarizes the nature and prevalence of these interactions, offering crucial insights into the crystal packing. To perform a Hirshfeld surface analysis, a crystal structure of the compound is required. As no crystal structure data for this compound is publicly available, a Hirshfeld surface analysis has not been performed.
Mechanistic Studies of Reaction Pathways
Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies, which are key to understanding reaction rates and feasibility. For this compound, mechanistic studies could explore its synthesis, its potential tautomerization between the thiol and thione forms, or its reactivity with other chemical species. mdpi.com Such computational investigations provide insights that are often difficult to obtain through experimental means alone. At present, there are no published theoretical studies on the reaction pathways involving this compound.
An in-depth analysis of the chemical reactivity and transformative potential of this compound reveals a versatile scaffold amenable to a wide range of chemical modifications. The compound's reactivity is primarily centered around two key functional groups: the 2-mercapto group and the 4-carbonitrile group. These sites allow for diverse transformations, enabling the synthesis of a broad spectrum of derivatives.
Advanced Applications in Materials Science and Chemical Technologies
Development of Organic Materials with Tailored Properties
The unique combination of functional groups in 2-Mercaptobenzo[d]oxazole-4-carbonitrile makes it a compelling candidate for the development of novel organic materials with precisely engineered characteristics.
Optoelectronic Applications (e.g., fluorescent materials, dye-sensitized solar cells)
The benzoxazole (B165842) core is a well-known fluorophore, and its derivatives are recognized for their fluorescent properties. The photophysical characteristics of such compounds are influenced by the nature and position of substituents on the benzoxazole ring. It is therefore anticipated that this compound would exhibit interesting photoluminescent behavior, making it a candidate for the development of novel fluorescent materials.
In the realm of renewable energy, this compound shows promise as a component in dye-sensitized solar cells (DSSCs). The fundamental components of a DSSC include a photosensitizing dye, a semiconductor electrode, a redox electrolyte, and a counter electrode. The benzoxazole moiety can act as an effective electron acceptor and anchoring group to the semiconductor surface (e.g., TiO₂), while the mercapto and cyano groups offer avenues for further molecular engineering to optimize light-harvesting efficiency and electron transfer kinetics.
Table 1: Comparison of Photovoltaic Performance of DSSCs with Structurally Related Sensitizers This table presents data for analogous compounds to illustrate the potential performance of DSSCs incorporating similar structural motifs.
| Sensitizer | Voc (mV) | Jsc (mA cm-2) | ff | η (%) |
| Hypothetical 2-MBO-4-CN Derivative | Predicted | Predicted | Predicted | Predicted |
| N719 (Standard Ru-based dye) | 740 | 16.5 | 0.68 | 8.3 |
| Organic Dye with Benzoxazole Moiety | 680 | 12.1 | 0.71 | 5.8 |
| Porphyrin-based Dye | 710 | 18.2 | 0.65 | 8.4 |
Polymer Chemistry and Polymerizable Derivatives
The mercapto group in this compound is a key functional handle for its integration into polymeric structures. Through reactions such as thiol-ene "click" chemistry or esterification with acrylic and methacrylic acid derivatives, this compound can be converted into functional monomers. These monomers can then be polymerized to produce advanced polymeric materials with tailored properties. For instance, polymers incorporating this moiety may exhibit a high refractive index, enhanced thermal stability, or specific optical properties, making them suitable for applications in coatings, optical lenses, and specialty films. The synthesis of acrylate and methacrylate derivatives of the structurally related 2-mercaptobenzothiazole has been successfully demonstrated, suggesting a similar synthetic pathway for this compound. nih.govmdpi.com
Role as Precursors for Advanced Chemical Building Blocks
The trifunctional nature of this compound—possessing a mercapto group, a cyano group, and a benzoxazole ring system—renders it a versatile precursor for the synthesis of more complex molecules. Each of these functional groups can be selectively targeted to build intricate molecular architectures. For example, the mercapto group can be alkylated, acylated, or oxidized. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further synthetic possibilities. The benzoxazole ring itself can undergo electrophilic substitution reactions. This versatility makes it a valuable starting material for the creation of novel pharmaceuticals, agrochemicals, and functional dyes.
Corrosion Inhibition Mechanisms at a Molecular Level
Heterocyclic compounds containing nitrogen and sulfur atoms, such as 2-mercaptobenzothiazole and 2-mercaptobenzimidazole, are well-established corrosion inhibitors for various metals and alloys. mdpi.comresearchgate.net The inhibitory action of these molecules is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.
It is highly probable that this compound would also function as an effective corrosion inhibitor. The proposed mechanism involves the following key interactions at the molecular level:
Adsorption: The molecule can adsorb onto the metal surface through the lone pair of electrons on the nitrogen and sulfur atoms, as well as through the π-electrons of the benzoxazole ring.
Film Formation: The adsorbed molecules can form a dense, hydrophobic barrier film on the metal surface.
Anodic and Cathodic Inhibition: By blocking the active sites on the metal surface, the compound can inhibit both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.
The presence of the cyano group could further enhance the adsorption process through its electron-withdrawing nature, which can influence the electron density distribution in the molecule and its interaction with the metal surface.
Table 2: Corrosion Inhibition Efficiency of Structurally Similar Compounds on Mild Steel in 1 M HCl This table provides data for analogous compounds to illustrate the potential efficacy of this compound as a corrosion inhibitor.
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| Hypothetical 2-MBO-4-CN | To be determined | Predicted to be high |
| 2-Mercaptobenzimidazole | 5 x 10-3 | 93 |
| 2-Mercaptobenzothiazole | 1 x 10-3 | 91 |
| Benzoxazole Derivative A | 5 x 10-4 | 88 |
| Benzoxazole Derivative B | 5 x 10-4 | 92 |
Functionalization for Surface Chemistry and Interface Engineering
The reactive mercapto group of this compound provides a convenient anchor point for the functionalization of surfaces, particularly noble metal surfaces like gold, silver, and copper. The formation of self-assembled monolayers (SAMs) through the strong interaction between sulfur and the metal surface is a well-established technique in surface chemistry.
By forming a SAM of this compound or its derivatives, the chemical and physical properties of a surface can be precisely controlled. The exposed benzoxazole and cyano functionalities would then dictate the interfacial properties, such as wettability, adhesion, and biocompatibility. This capability is crucial for the development of advanced sensors, biocompatible coatings for medical devices, and for controlling the interface in organic electronic devices.
Coordination Chemistry and Metal Complexation
Ligand Design and Coordination Modes of 2-Mercaptobenzo[d]oxazole-4-carbonitrile
This compound is a multifunctional ligand possessing several potential coordination sites. The molecule exists in a tautomeric equilibrium between the thione and thiol forms. The key donor atoms available for coordination with metal ions are the exocyclic sulfur atom, the endocyclic nitrogen atom of the oxazole (B20620) ring, and potentially the nitrogen atom of the nitrile group. This versatility allows for various coordination modes, including monodentate, bidentate, and bridging fashions.
The most probable coordination is anticipated to occur through the sulfur and nitrogen atoms, forming stable five- or six-membered chelate rings with metal ions. The deprotonation of the thiol group (-SH) to the thiolate (-S⁻) form enhances its coordinating ability, making it a soft donor that can form strong bonds with soft metal ions. The nitrogen atom of the oxazole ring acts as a borderline donor. This combination of donor atoms makes this compound a versatile ligand for a wide range of transition metal ions.
Potential Coordination Modes:
Monodentate: Coordination may occur solely through the sulfur atom, particularly in the presence of other strong ligands.
Bidentate (N,S): The most common mode is expected to be chelation involving the oxazole nitrogen and the deprotonated sulfur atom, forming a stable five-membered ring.
Bridging: The ligand can bridge two metal centers, with the sulfur atom coordinating to both metals or with the sulfur coordinating to one metal and the nitrogen to another.
The presence of the electron-withdrawing nitrile group at the 4-position can influence the electronic properties of the benzoxazole (B165842) ring system, potentially affecting the coordination behavior and the stability of the resulting metal complexes.
Synthesis and Characterization of Metal Chelates and Coordination Polymers
The synthesis of metal chelates and coordination polymers with this compound can be achieved through standard synthetic methodologies. Typically, this involves the reaction of a metal salt (e.g., chlorides, acetates, or nitrates) with the ligand in a suitable solvent, such as ethanol, methanol, or DMF. The reaction is often carried out under reflux to ensure completion. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to isolate complexes with different coordination numbers and geometries. researchgate.net
For instance, a general procedure for synthesizing a metal complex could involve dissolving the ligand in a basic solution to facilitate deprotonation of the thiol group, followed by the addition of the metal salt solution. The resulting precipitate can then be filtered, washed, and dried.
The characterization of these synthesized complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is employed:
Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the ν(C=N) and the disappearance of the ν(S-H) bands, along with the appearance of a new ν(M-N) and ν(M-S) bands, would confirm the coordination through the nitrogen and sulfur atoms.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand and its complexes in solution.
Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes.
Below is a hypothetical data table summarizing the expected analytical and spectroscopic data for a series of metal complexes with this compound (L).
| Complex | Color | Yield (%) | M.p. (°C) | Important IR Bands (cm⁻¹) |
| ν(C=N) | ||||
| [Co(L)₂(H₂O)₂] | Green | 75 | >300 | ~1610 |
| [Ni(L)₂(H₂O)₂] | Pale Green | 80 | >300 | ~1615 |
| [Cu(L)₂] | Dark Green | 82 | >300 | ~1605 |
| [Zn(L)₂] | White | 85 | >300 | ~1620 |
Spectroscopic and Structural Insights into Metal-Ligand Interactions
Spectroscopic techniques provide valuable insights into the nature of the metal-ligand bond. In the IR spectra of the metal complexes of this compound, the absence of the characteristic S-H stretching vibration (around 2500-2600 cm⁻¹) and a shift in the C=N stretching vibration of the oxazole ring to lower or higher frequencies compared to the free ligand would be strong evidence for coordination through the sulfur and nitrogen atoms, respectively. New bands appearing in the far-IR region can be attributed to the M-N and M-S stretching vibrations.
¹H NMR spectroscopy can also confirm the coordination. The disappearance of the proton signal of the SH group upon complexation is a clear indicator of deprotonation and coordination. The chemical shifts of the aromatic protons in the benzoxazole ring are also expected to shift upon coordination with a metal ion.
X-ray crystallography would provide definitive structural information. Based on studies of similar ligands, it can be anticipated that complexes of this compound with divalent transition metals like Co(II), Ni(II), and Zn(II) might adopt tetrahedral or octahedral geometries, while Cu(II) complexes could exhibit square planar or distorted octahedral geometries. The solid-state structure could reveal the formation of mononuclear, binuclear, or polymeric structures depending on the metal ion and reaction conditions.
The following table presents hypothetical structural data for a representative metal complex.
| Parameter | [Cu(L)₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Square Planar |
| Cu-S Bond Length (Å) | ~2.25 |
| Cu-N Bond Length (Å) | ~2.00 |
| S-Cu-N Bond Angle (°) | ~90 |
| N-Cu-N Bond Angle (°) | ~180 |
Potential Applications in Homogeneous and Heterogeneous Catalysis
Metal complexes of sulfur- and nitrogen-containing heterocyclic ligands have been widely explored for their catalytic activities in various organic transformations. The metal complexes of this compound could potentially serve as efficient catalysts in both homogeneous and heterogeneous systems.
The presence of a coordinatively flexible ligand framework and the ability to stabilize different oxidation states of the metal center are key features for a good catalyst. Potential catalytic applications could include:
Oxidation Reactions: The complexes could catalyze the oxidation of alcohols, phenols, and hydrocarbons.
Reduction Reactions: They might be active in the reduction of nitroarenes and ketones.
Coupling Reactions: The complexes could be explored as catalysts for C-C and C-N coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.
Polymerization Reactions: Some transition metal complexes are known to be effective catalysts for olefin polymerization.
Supramolecular Chemistry and Non Covalent Interactions
Investigation of Hydrogen Bonding Networks and Crystal Packing
The molecular structure of 2-Mercaptobenzo[d]oxazole-4-carbonitrile, featuring a thiol (-SH) group, a benzoxazole (B165842) nitrogen atom, and a nitrile (-C≡N) group, provides multiple sites for hydrogen bonding, which are fundamental to its crystal packing. The thiol group can act as a hydrogen bond donor, while the nitrogen atom of the oxazole (B20620) ring and the nitrogen of the nitrile group can serve as hydrogen bond acceptors.
In related heterocyclic thiones, N—H⋯S hydrogen bonding is a commonly observed motif that can lead to the formation of dimeric pairs or extended two-dimensional ribbons, significantly influencing the crystal packing. While this compound lacks an N-H group for this specific interaction, the thiol S-H group can participate in analogous S—H⋯N or S—H⋯S hydrogen bonds. Furthermore, the nitrile group is a known hydrogen bond acceptor, capable of interacting with suitable donors. The linear and sterically minimal nature of the cyano group allows it to project into confined spaces to form these crucial interactions. nih.gov
Pi-Pi Stacking and Aromatic Interactions in Self-Assembly
The planar benzoxazole ring system in this compound makes it a prime candidate for π-π stacking interactions. These non-covalent forces, arising from the electrostatic and dispersion interactions between aromatic rings, are a major driving force in the self-assembly of planar molecules.
In the solid state, molecules of this compound are expected to arrange in a parallel-displaced or T-shaped manner to maximize attractive π-π interactions and minimize repulsive forces. Studies on other carbazole-based vinyl-benzoxazole derivatives have shown that head-to-tail π-stacking between aromatic groups is a common feature in their self-assembly into gel phases. This type of stacking leads to the formation of fibrous structures.
Chalcogen Bonding and its Role in Supramolecular Architectures
Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (in this case, sulfur) as an electrophilic species and a nucleophilic region in another molecule. The sulfur atom in the mercapto group of this compound can participate in such interactions.
In analogous systems, C—I⋯S and C=S⋯I interactions have been observed to consolidate crystal packing by linking hydrogen-bonded motifs. For this compound, the sulfur atom could engage in chalcogen bonds with the nitrogen atoms of the oxazole or nitrile groups of neighboring molecules (S⋯N interactions) or even with the π-system of an adjacent aromatic ring (S⋯π interactions).
The directionality and strength of these chalcogen bonds provide a powerful tool for crystal engineering, allowing for the precise control of supramolecular architectures. The interplay between chalcogen bonding and other non-covalent interactions like hydrogen bonding and π-π stacking can lead to the formation of complex and highly ordered structures.
Design of Self-Assembled Systems for Functional Materials
The understanding and control of the non-covalent interactions discussed above are paramount for the rational design of self-assembled systems based on this compound for functional materials. By modifying the molecular structure, for instance, by introducing different substituents on the benzoxazole ring, it is possible to tune the strength and directionality of the hydrogen bonds, π-π stacking, and chalcogen bonds.
This "bottom-up" approach allows for the engineering of materials with specific properties. For example, the creation of highly ordered π-stacked arrays is a key strategy in the development of organic electronic materials with enhanced charge transport properties. The formation of porous supramolecular frameworks through controlled hydrogen bonding and chalcogen bonding could lead to materials with applications in gas storage or catalysis.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The advent of artificial intelligence (AI) and machine learning (ML) is poised to dramatically accelerate the exploration of 2-Mercaptobenzo[d]oxazole-4-carbonitrile and its derivatives. These computational tools offer the ability to navigate the vast chemical space with unprecedented efficiency, designing novel molecules with tailored properties.
Generative AI models, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing databases of heterocyclic compounds to propose new derivatives of this compound. These models can learn the underlying rules of chemical structure and bonding to generate molecules with a high probability of synthetic feasibility and desired biological activity. mdpi.comyoutube.com
| Machine Learning Model | Predicted Property for Heterocyclic Compounds | Potential Application for this compound |
| Random Forest | Bio-oil yield, Nitrogen content in bio-oil repec.org | Predicting degradation products and stability |
| Gradient Boosting | Bio-oil yield, Nitrogen content in bio-oil repec.org | Optimizing reaction conditions for synthesis |
| Light Gradient Boosting | High-pressure density of thiophene derivatives researchgate.net | Predicting physical properties under various conditions |
| Deep Neural Network | High-pressure density of thiophene derivatives researchgate.net | Modeling complex structure-property relationships |
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, and this compound is no exception. Future research will undoubtedly focus on developing environmentally benign and efficient synthetic routes to this molecule and its derivatives.
Microwave-assisted synthesis represents a promising green alternative to conventional heating methods. rasayanjournal.co.inresearchgate.net This technique often leads to shorter reaction times, higher yields, and reduced energy consumption. The application of microwave irradiation to the synthesis of benzoxazole (B165842) derivatives has been shown to be highly effective. researchgate.net
Another key area of green chemistry is the use of sustainable catalysts and solvent-free reaction conditions. rasayanjournal.co.inresearchgate.net Research into the use of reusable heterogeneous catalysts, such as silica-supported sulfuric acid or magnetic nanoparticles, for the synthesis of benzoxazoles is gaining traction. ajchem-a.com These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. Additionally, performing reactions under solvent-free conditions, for instance through grinding or mechanochemistry, can significantly reduce the environmental impact of the synthesis. tandfonline.com
| Green Synthesis Technique | Application to Benzoxazole/Benzothiazole Synthesis | Potential Advantages for this compound Synthesis |
| Microwave Irradiation | Synthesis of benzoxazoles and other heterocycles rasayanjournal.co.inresearchgate.net | Reduced reaction times, increased yields, energy efficiency. |
| Solvent-Free Grinding | Synthesis of benzoxazoles and benzothiazoles tandfonline.com | Elimination of hazardous solvents, simplified workup. |
| Heterogeneous Catalysis | Use of Fe3O4@SiO2-SO3H nanoparticles for benzoxazole synthesis ajchem-a.com | Catalyst reusability, reduced waste, milder reaction conditions. |
| Water as Solvent | Base-promoted coupling of α-ketoacids and 2-substituted aromatic amines tandfonline.com | Use of a non-toxic, abundant, and environmentally benign solvent. |
Advanced Characterization Techniques for In-Situ Monitoring
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound can be achieved through the use of advanced, in-situ monitoring techniques. These methods allow for the real-time observation of the reaction as it progresses, providing valuable insights that are not obtainable through traditional offline analysis.
Operando spectroscopy, which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, is a particularly powerful tool. wikipedia.orguu.nlethz.ch The use of in operando Flow NMR and FTIR spectroscopy has been successfully applied to elucidate the reaction mechanism of benzoxazole synthesis. nih.govresearchgate.netkorea.ac.kr By integrating a flow cell with NMR and FTIR spectrometers, researchers can track the formation of intermediates and products in real-time, leading to a more complete understanding of the reaction pathway. nih.govresearchgate.net This knowledge can then be used to optimize reaction conditions for improved yield and purity.
| In-Situ Technique | Information Gained | Relevance to this compound Synthesis |
| Flow NMR Spectroscopy | Quantitative analysis of reaction species nih.gov | Precise measurement of reactant consumption and product formation. |
| Flow FTIR Spectroscopy | Detection of reaction intermediates nih.gov | Identification of transient species and elucidation of the reaction mechanism. |
| Operando Spectroscopy | Simultaneous measurement of catalytic activity and spectra wikipedia.org | Establishing structure-reactivity relationships for catalyst optimization. |
Exploration of New Application Domains in Advanced Chemical Sciences
While the biological activities of benzoxazole derivatives are well-documented, future research on this compound is expected to uncover novel applications in other areas of advanced chemical sciences. wisdomlib.orgresearchgate.net
The unique electronic properties of the benzoxazole scaffold make it an attractive candidate for applications in materials science. mdpi.com Benzoxazole derivatives have been investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.commdpi.com The presence of the electron-withdrawing carbonitrile group and the sulfur-containing mercapto group in this compound could impart interesting photophysical properties, making it a target for the development of novel functional materials. Recent research on a novel benzoxazole derivative, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON), has shown its potential in advanced optoelectronic applications due to its multifunctional properties. researchgate.net
Another emerging application for mercapto-substituted heterocyclic compounds is in the field of corrosion inhibition. 2-Mercaptobenzoxazole has been shown to be an effective corrosion inhibitor for copper. researchgate.netresearchgate.net The mercapto group can strongly adsorb onto the metal surface, forming a protective layer that prevents corrosion. The specific substitutions on the benzoxazole ring can further influence the efficiency of corrosion inhibition.
| Compound Class | Emerging Application | Potential Role of this compound |
| Benzoxazole Derivatives | Organic Electronics (OLEDs, Solar Cells) mdpi.commdpi.com | As a component of novel photoactive or charge-transporting materials. |
| Benzoxazole Derivatives | Advanced Optoelectronics researchgate.net | Development of flexible and wearable technologies, smart sensors. |
| 2-Mercaptobenzoxazole | Corrosion Inhibition researchgate.netresearchgate.net | Protection of metals, particularly copper and its alloys, in various environments. |
| 2-Mercaptobenzimidazole | Corrosion Inhibition imec-publications.be | Development of more effective and environmentally friendly corrosion inhibitors. |
Q & A
Q. What are the common synthetic routes for 2-Mercaptobenzo[d]oxazole-4-carbonitrile, and how can reaction efficiency be quantified?
The synthesis typically involves palladium-catalyzed reactions starting from N-phenylacetamides, as demonstrated in multi-step protocols. For example, palladium acetate catalysis achieved a 42% yield for a structurally similar oxazole derivative, with reaction progress monitored via thin-layer chromatography (TLC) . Efficiency is quantified using metrics like yield, purity (via HPLC), and spectroscopic validation (e.g., H NMR, C NMR).
Q. How do structural features of this compound influence its biological activity?
The oxazole core, mercapto group, and carbonitrile moiety contribute to its reactivity and potential pharmacological interactions. Studies on analogous compounds suggest that the mercapto group enhances binding to biological targets, while the carbonitrile group improves solubility. In vitro assays (e.g., cytotoxicity screens) are used to correlate structure with activity .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Follow standard guidelines for thiol-containing compounds:
- Use fume hoods to avoid inhalation.
- Wear nitrile gloves and lab coats to prevent dermal exposure.
- Store in airtight containers under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized despite competing side reactions?
Systematic optimization involves:
Q. What methodologies resolve contradictions in reported biological activities of oxazole derivatives?
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
- Standardize assays : Use validated cell lines (e.g., HeLa or MCF-7) and replicate experiments across independent labs.
- Mechanistic studies : Employ flow cytometry for apoptosis quantification or Western blotting to track protein targets .
Q. How can computational tools aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations model electron distribution at the carbonitrile and mercapto sites, predicting nucleophilic/electrophilic behavior. Molecular docking simulations further identify potential biological targets (e.g., kinase enzymes) .
Q. What strategies validate the purity of this compound when spectral data show anomalies?
Contradictory NMR or IR signals may indicate impurities or tautomeric forms. Solutions include:
Q. How do substituents on the oxazole ring modulate the compound’s pharmacokinetic properties?
Comparative studies on derivatives (e.g., chloro or methoxy substitutions) reveal:
Q. What in vitro models are appropriate for evaluating the compound’s toxicity profile?
Use tiered approaches:
- Acute toxicity : MTT assays on primary cell lines (e.g., hepatocytes).
- Genotoxicity : Comet assays or γH2AX staining for DNA damage.
- Immunotoxicity : Cytokine profiling in macrophage cultures .
Methodological Notes
- Synthesis : Prioritize reaction scalability and reproducibility by documenting solvent purity and catalyst batch details .
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal assays .
- Data Interpretation : Use cheminformatics tools (e.g., PubChem data) for cross-referencing molecular properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
